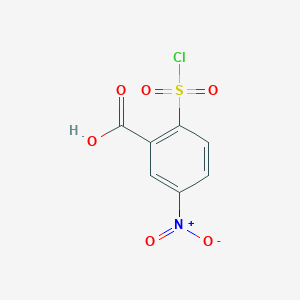

2-(Chlorosulfonyl)-5-nitrobenzoic acid

Description

2-(Chlorosulfonyl)-5-nitrobenzoic acid (molecular formula C₇H₄ClNO₅S, CAS pending) is a nitrobenzoic acid derivative functionalized with a reactive chlorosulfonyl (-SO₂Cl) group at the 2-position and a nitro (-NO₂) group at the 5-position. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its dual reactivity: the sulfonyl chloride group enables nucleophilic substitution (e.g., forming sulfonamides), while the nitro group can be reduced to amines or participate in electrophilic aromatic substitution .

Properties

Molecular Formula |

C7H4ClNO6S |

|---|---|

Molecular Weight |

265.63 g/mol |

IUPAC Name |

2-chlorosulfonyl-5-nitrobenzoic acid |

InChI |

InChI=1S/C7H4ClNO6S/c8-16(14,15)6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3H,(H,10,11) |

InChI Key |

GMIVENRVHZLAQV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chlorosulfonyl)-5-nitrobenzoic acid typically involves the chlorosulfonation of 5-nitrobenzoic acid. The reaction is carried out by treating 5-nitrobenzoic acid with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows: [ \text{C7H5NO4} + \text{HSO3Cl} \rightarrow \text{C7H4ClNO5S} + \text{H2O} ]

Industrial Production Methods: In an industrial setting, the production of 2-(Chlorosulfonyl)-5-nitrobenzoic acid involves large-scale chlorosulfonation reactors where 5-nitrobenzoic acid is continuously fed into the reactor along with chlorosulfonic acid. The reaction mixture is maintained at a specific temperature and pressure to ensure complete conversion. The product is then purified through crystallization or distillation.

Types of Reactions:

Substitution Reactions: The chlorosulfonyl group in 2-(Chlorosulfonyl)-5-nitrobenzoic acid can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.

Hydrolysis: The chlorosulfonyl group can be hydrolyzed to form a sulfonic acid group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like amines (R-NH2) or alcohols (R-OH) in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

Hydrolysis: Water or aqueous base.

Major Products:

Aminobenzoic Acid Derivatives: From the reduction of the nitro group.

Sulfonic Acid Derivatives: From the hydrolysis of the chlorosulfonyl group.

Scientific Research Applications

2-(Chlorosulfonyl)-5-nitrobenzoic acid is used in various scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the modification of biomolecules for studying enzyme mechanisms and protein functions.

Medicine: It serves as a precursor for the synthesis of drugs that target specific biological pathways.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Chlorosulfonyl)-5-nitrobenzoic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Reactivity Differences

- Chlorosulfonyl vs. Chloro Groups : The -SO₂Cl group in the target compound is significantly more reactive than the -Cl group in 2-chloro-5-nitrobenzoic acid, enabling sulfonamide bond formation (critical in antidiabetic agents like sulfamoyl benzamide derivatives) . In contrast, the -Cl group is inert to nucleophiles under mild conditions.

- Fluorinated Analog : The fluorine atom in 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid increases metabolic stability and lipophilicity, making it suitable for fluorinated drug candidates .

- Amino and Heterocyclic Derivatives: Replacing -SO₂Cl with amines (e.g., pyrrolidin-1-yl) or heterocycles (e.g., furan) reduces electrophilicity, shifting applications toward receptor-targeted therapies (e.g., topoisomerase inhibition in cancer) .

Physicochemical Properties

| Property | 2-(Chlorosulfonyl)-5-nitrobenzoic acid | 2-Chloro-5-nitrobenzoic acid | 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | ~237.6 (estimated) | 201.57 | 236.23 |

| Melting Point (°C) | ~180–185 (predicted) | 215–217 | 198–200 (decomposes) |

| Solubility | Soluble in polar aprotic solvents | Soluble in DMSO, acetone | Poor in water; soluble in DMF |

| Reactivity | High (SO₂Cl hydrolysis/amination) | Moderate (Cl inert) | Low (stable amine) |

Note: The target compound’s solubility in organic solvents (e.g., dichloromethane) facilitates its use in multi-step syntheses, whereas amino derivatives require polar aprotic solvents for reactivity .

Q & A

Q. What are the standard synthetic routes for 2-(chlorosulfonyl)-5-nitrobenzoic acid, and how can researchers optimize reaction yields?

- Methodological Answer : The synthesis typically involves sulfonation and nitration steps. A feasible route includes:

Sulfonation : Introduce the chlorosulfonyl group to benzoic acid derivatives using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation .

Nitration : Perform electrophilic aromatic nitration using HNO₃/H₂SO₄ at 50–60°C. Monitor reaction progress via TLC to minimize byproducts like dinitro derivatives .

Optimization Tips :

Q. How should researchers characterize the purity and structural integrity of 2-(chlorosulfonyl)-5-nitrobenzoic acid?

- Methodological Answer : Employ a combination of analytical techniques:

- FT-IR : Confirm functional groups (e.g., S=O stretch at 1370–1350 cm⁻¹, nitro group at 1520 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d₆) should show aromatic protons (δ 8.2–8.5 ppm) and absence of impurities.

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify purity (>98%) .

- Elemental Analysis : Verify %C, %H, and %N within ±0.3% of theoretical values .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chlorosulfonyl group in nucleophilic substitution reactions?

- Methodological Answer : The chlorosulfonyl group (-SO₂Cl) is highly electrophilic due to the electron-withdrawing effects of the sulfonyl and nitro groups. Key mechanisms include:

- Nucleophilic Aromatic Substitution (SNAr) : The nitro group meta-directs incoming nucleophiles (e.g., amines, alkoxides) to the ortho/para positions relative to itself.

- Leaving Group Stability : The chloride ion is a good leaving group, facilitating reactions with amines to form sulfonamides (common in drug intermediates) .

Experimental Design : - Monitor reaction kinetics using UV-Vis spectroscopy to track chloride release.

- Use DFT calculations to predict reactive sites and transition states .

Q. How can researchers mitigate decomposition of 2-(chlorosulfonyl)-5-nitrobenzoic acid during long-term storage?

- Methodological Answer : The compound is sensitive to moisture and light. Stabilization strategies include:

- Storage : Keep under argon at -20°C in amber vials. Pre-dry solvents (e.g., DMSO) to <50 ppm H₂O .

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products often include sulfonic acids (via hydrolysis) .

Contradiction Note :

While recommends -20°C storage, suggests similar compounds remain stable at 0–6°C. Validate conditions via thermogravimetric analysis (TGA) .

Q. What role does 2-(chlorosulfonyl)-5-nitrobenzoic acid play in synthesizing bioactive conjugates?

- Methodological Answer : The compound serves as a bifunctional linker in bioconjugation:

- Sulfonamide Formation : React with primary amines (e.g., lysine residues in proteins) to form stable sulfonamide bonds (pH 7–9, 4°C) .

- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling further coupling (e.g., PEGylation) .

Case Study :

In antibody-drug conjugates (ADCs), this linker improves solubility and reduces aggregation compared to maleimide-based systems .

Key Challenges and Troubleshooting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.